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Compound of Interest

Compound Name:
Stannane, trimethyl(4-

methylphenyl)-

CAS No.: 937-12-2

Cat. No.: B8566121

Get Quote

Technical Guide: Synthesis of Trimethyl(4-
methylphenyl)stannane
CAS Number: 937-12-2 Formula:

Molecular Weight: 254.94 g/mol Synonyms: p-Tolyltrimethylstannane, Trimethyl(p-tolyl)tin, 1-
Trimethylstannyl-4-methylbenzene.

Executive Summary
Trimethyl(4-methylphenyl)stannane is a critical organometallic reagent primarily utilized as a

nucleophile in Stille cross-coupling reactions. It facilitates the introduction of the p-tolyl moiety

into complex organic frameworks under mild palladium-catalyzed conditions. Beyond catalysis,

it serves as a precursor for radioiodination (e.g.,

or

labeling) in the development of SPECT/PET radiotracers, exploiting the high lability of the
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bond.

Critical Safety Directive: This compound and its precursors (specifically trimethyltin chloride)

are potent neurotoxins. They can penetrate nitrile gloves and the blood-brain barrier, causing

limbic system damage. All procedures described herein must be performed in a high-efficiency

fume hood with double-gloving (Silver Shield/4H laminate gloves recommended under nitrile)

and strict waste segregation.

Strategic Synthesis Architecture
The preparation of trimethyl(4-methylphenyl)stannane can be approached via three primary

pathways. The choice of method depends on substrate tolerance, scale, and available

equipment.

Pathway A (Grignard): The industry standard. Robust, scalable, and cost-effective, but

requires strictly anhydrous conditions.

Pathway B (Organolithium): High-yielding and fast. Ideal for small-scale, high-value

synthesis where cryogenic control (-78°C) is available.

Pathway C (Pd-Catalyzed): Avoids handling volatile trimethyltin halides directly, using

hexamethyldistannane instead. Best for late-stage functionalization if the aryl halide is

already present.

Synthesis Decision Matrix
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Trimethyl(4-methylphenyl)stannane
(Target Molecule)

Starting Material Selection

Route A: Grignard
(p-TolylMgBr + Me3SnCl)

Standard Lab Scale
(Robust)

Route B: Lithiation
(p-TolylLi + Me3SnCl)

Small Scale / High Speed
(Cryogenic)

Route C: Pd-Catalysis
(p-TolylBr + Me3SnSnMe3)

Complex Substrates
(Neutral Conditions)

Reflux, THF/Ether -78°C to RT, THF Pd(PPh3)4, Toluene, 110°C

Click to download full resolution via product page

Figure 1: Decision matrix for selecting the optimal synthesis pathway based on laboratory

constraints and scale.

Pathway A: The Grignard Route (Standard Protocol)
This method relies on the nucleophilic attack of p-tolylmagnesium bromide on the electrophilic

tin center of trimethyltin chloride (

).

Mechanism

Protocol
Reagents:

p-Bromotoluene (17.1 g, 100 mmol)

Magnesium turnings (2.67 g, 110 mmol, activated)

Trimethyltin chloride (19.9 g, 100 mmol) [TOXIC]

Anhydrous Diethyl Ether (
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) or THF (150 mL)

Step-by-Step Methodology:

Activation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser,

addition funnel, and

inlet. Add Mg turnings and a crystal of iodine. Heat gently until iodine vaporizes to activate
the Mg surface.

Grignard Formation: Add 20 mL of anhydrous

to cover the Mg. Add 5 mL of a solution of p-bromotoluene (total 17.1 g in 80 mL

) to initiate the reaction (indicated by turbidity and exotherm).

Addition: Dropwise add the remaining p-bromotoluene solution over 30-45 minutes,

maintaining a gentle reflux. Stir for an additional 1 hour at reflux to ensure complete

formation of the Grignard reagent.

Stannylation: Cool the Grignard solution to 0°C. Dissolve trimethyltin chloride (19.9 g) in 30

mL anhydrous

and add it dropwise to the Grignard reagent.

Completion: Allow the mixture to warm to room temperature and stir for 12 hours (overnight)

or reflux for 2 hours to drive the reaction to completion.

Workup: Carefully quench with saturated aqueous

(50 mL) at 0°C. Separate the organic layer. Extract the aqueous phase with

(

mL).

Purification: Dry combined organics over

, filter, and concentrate under reduced pressure. Purify the residue via vacuum distillation
(approx. bp 85-90°C at 2 mmHg) or rapid filtration through a neutral alumina plug (using
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hexanes) to remove magnesium salts.

Pathway B: The Organolithium Route (High
Efficiency)
Lithium-Halogen exchange provides a faster, cleaner generation of the aryl nucleophile at low

temperatures, minimizing side reactions like Wurtz coupling.

Mechanism

Protocol
Reagents:

p-Bromotoluene (1.71 g, 10 mmol)

n-Butyllithium (10.5 mmol, 2.5 M in hexanes)

Trimethyltin chloride (2.0 g, 10 mmol)

Anhydrous THF (30 mL)

Step-by-Step Methodology:

Setup: Flame-dry a Schlenk flask and purge with Argon. Add p-bromotoluene and anhydrous

THF.

Lithiation: Cool the solution to -78°C (dry ice/acetone bath). Add n-BuLi dropwise via syringe

over 10 minutes. Stir at -78°C for 30-60 minutes.

Transmetallation: Add a solution of trimethyltin chloride in THF (or solid if handled rapidly

under inert gas) to the reaction mixture at -78°C.

Warming: Allow the reaction to warm slowly to room temperature over 2 hours. The solution

typically turns from yellow/orange to colorless.

Workup: Quench with water (10 mL). Extract with diethyl ether (
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mL).

Purification: Dry over

, concentrate, and purify via flash column chromatography (Silica gel, 100% Hexanes). Note:
Arylstannanes are non-polar and elute near the solvent front.

Pathway C: Palladium-Catalyzed Stannylation
This route is preferred when the aryl halide is sensitive to strong bases (Grignard/Lithium) or

when avoiding the direct handling of highly volatile trimethyltin chloride is desired.

Mechanism
Protocol
Reagents:

p-Bromotoluene (1.0 equiv)

Hexamethyldistannane (

) (1.1 equiv)

(5 mol%)

Toluene (degassed)[1]

Step-by-Step Methodology:

Setup: In a glovebox or under strict Argon flow, combine p-bromotoluene,

hexamethyldistannane, and

in a pressure tube or Schlenk flask.

Reaction: Add degassed toluene. Seal the vessel and heat to 110°C for 12-16 hours. The

solution will typically darken (Pd black precipitation) upon completion.

Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium

residues.
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Purification: Concentrate the filtrate. The byproduct

is volatile and toxic; it must be removed carefully (often co-distills or is removed via washings
with aqueous KF, which converts it to insoluble polymeric

). Flash chromatography (Hexanes) yields the pure product.

Characterization Data
The identity of the synthesized compound should be verified using NMR spectroscopy.

Property Value / Description

Physical State Colorless oil

Boiling Point
~85-90°C @ 2 mmHg (estimated based on

PhSnMe3)

NMR (CDCl3)

7.40 (d, 2H, Ar-H), 7.15 (d, 2H, Ar-H), 2.35 (s,

3H, Ar-Me), 0.28 (s, 9H,

, with

satellites)

NMR (CDCl3)

Aromatic carbons (~138, 136, 129, 128 ppm),

Ar-Me (21 ppm),

( -9.5 ppm)

NMR

~ -28 ppm (relative to

)

Safety & Toxicology (Mandatory)
Hazard Class:Severe Neurotoxin Trimethyltin compounds are significantly more toxic than their

tributyltin analogs due to higher volatility and water solubility, allowing rapid absorption and

crossing of the blood-brain barrier.
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Handling Protocols
Engineering Controls: All weighing, transfers, and reactions must occur inside a certified

chemical fume hood.

PPE:

Gloves: Standard nitrile gloves are permeable to organotins. Use Silver Shield (Laminate)

gloves as the primary barrier, with nitrile gloves worn over them for dexterity.

Eye/Face: Chemical splash goggles.

Body: Lab coat and closed-toe shoes.

Waste Disposal:

Do NOT mix with general organic waste.

Quench all tin residues with aqueous oxidants (e.g., bleach) if specified by local safety

officers, or segregate into a specific "Organotin Waste" container.

Clean all glassware with a solvent rinse (collected as tin waste) before standard washing.

Emergency Response
Skin Contact: Wash immediately with soap and water for 15 minutes. Seek immediate

medical attention. Symptoms (headache, vertigo, visual disturbances) may be delayed by

24-72 hours.

Spill: Evacuate the area. Do not attempt cleanup without SCBA if the spill is significant and

outside a hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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